Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.
Introduction of Substituents: The bromo, diethoxy, and chlorobenzyl groups can be introduced through various substitution reactions, often involving halogenation and alkylation steps.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Reduction of the dihydropyridine ring to tetrahydropyridine.
Substitution: Halogen substitution reactions, particularly involving the bromo and chloro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: As a potential calcium channel blocker, it may be studied for its effects on cardiovascular diseases.
Biological Studies: Investigating its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of calcium channel blocking, it may bind to voltage-gated calcium channels, inhibiting calcium influx and thereby affecting muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Felodipine: Used for its vasodilatory properties.
Uniqueness
Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct pharmacological properties and reactivity compared to other dihydropyridines.
Properties
Molecular Formula |
C26H27BrClNO6 |
---|---|
Molecular Weight |
564.8 g/mol |
IUPAC Name |
dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H27BrClNO6/c1-5-34-22-12-17(11-21(27)24(22)35-6-2)23-19(25(30)32-3)14-29(15-20(23)26(31)33-4)13-16-7-9-18(28)10-8-16/h7-12,14-15,23H,5-6,13H2,1-4H3 |
InChI Key |
DFVCWLCURAWQSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.